R547, also known as Ro 4584820, is a diaminopyrimidine compound characterized by the molecular formula C18H21F2N5O4S and a molecular weight of approximately 441.45 g/mol. It is recognized as a potent and selective inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4 with inhibition constants (Ki) in the low nanomolar range (2 nM for CDK1, 3 nM for CDK2, and 1 nM for CDK4) . R547 has shown significant potential in the treatment of various solid tumors due to its ability to inhibit tumor cell proliferation and induce cell cycle arrest .
R547 acts as a potent inhibitor of CDKs, a family of enzymes that play a critical role in cell cycle progression. These enzymes are often deregulated in cancer cells, leading to uncontrolled cell division. R547 binds to the ATP-binding pocket of CDKs, preventing them from binding to ATP, a crucial energy molecule needed for their activity. This effectively halts cell cycle progression and can lead to cancer cell death.
An X-ray crystallographic study confirmed the binding mode of R547 to CDK2, providing structural insights into its mechanism of action.
As R547 was a pre-clinical drug candidate, detailed safety information is not widely available. However, the presence of a sulfonyl group suggests potential for gastrointestinal irritation if ingested []. Additionally, as with most organic compounds, R547 may be flammable and should be handled with appropriate precautions in a laboratory setting.
R547 functions primarily through competitive inhibition of ATP binding to cyclin-dependent kinases. The compound effectively disrupts the phosphorylation processes that are critical for cell cycle progression. Specifically, it reduces the phosphorylation of the retinoblastoma protein at key sites, leading to cell cycle arrest at the G1 and G2 phases . This mechanism is crucial for its antitumor activity, as it hampers the proliferation of cancer cells.
R547 exhibits notable biological activity, particularly in its ability to inhibit the growth of various human tumor cell lines. In vitro studies have demonstrated that R547 has an IC50 value as low as 0.08 µM against the HCT116 colorectal cancer cell line . The compound has been shown to be effective across a wide range of tumor types, regardless of multidrug resistance status or p53 mutations, making it a promising candidate for cancer therapy .
In vivo studies have confirmed its efficacy in tumor xenograft models, where it significantly inhibited tumor growth by up to 95% without causing overt toxicity . This suggests that R547 could be a viable option for clinical applications in oncology.
The synthesis of R547 involves several steps typical for diaminopyrimidine derivatives. While specific synthetic routes are proprietary or not extensively detailed in public literature, it generally includes:
R547's primary application lies in oncology as an antitumor agent. Its selective inhibition of cyclin-dependent kinases positions it as a potential treatment for various solid tumors, including colorectal, lung, breast, and prostate cancers . Moreover, its ability to induce apoptosis and cell cycle arrest makes it a candidate for combination therapies with other anticancer agents.
Interaction studies have focused on R547's selectivity towards cyclin-dependent kinases compared to other kinases. It has been shown to be inactive against over 120 unrelated kinases, which underscores its specificity . This selectivity is advantageous in reducing off-target effects commonly associated with broader kinase inhibitors.
R547 shares similarities with several other compounds that act as cyclin-dependent kinase inhibitors. Here are some notable examples:
Compound Name | Molecular Formula | Selectivity | Notable Features |
---|---|---|---|
Palbociclib | C23H29N7O3 | CDK4/6 | Approved for breast cancer treatment; inhibits CDK6 more selectively. |
Ribociclib | C23H29N7O3 | CDK4/6 | Similar structure to Palbociclib; used in combination therapies for breast cancer. |
Abemaciclib | C23H29N7O3 | CDK4/6 | Approved for breast cancer; offers continuous dosing regimen advantages. |
R547 stands out due to its potent inhibition of CDK1 alongside CDK2 and CDK4, making it effective across various tumor types irrespective of resistance mechanisms . Its unique structural features contribute to its high selectivity and low toxicity profile compared to other compounds in the same class.